molecular formula C7H8F5NO2 B2745660 1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate CAS No. 1909327-96-3

1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate

Katalognummer: B2745660
CAS-Nummer: 1909327-96-3
Molekulargewicht: 233.138
InChI-Schlüssel: RMNSJPCIFWYWTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate is a fluorinated spirocyclic compound characterized by a bicyclic structure combining a 5-azaspiro[2.3]hexane core with two fluorine atoms at the 1,1-positions and a trifluoroacetate counterion. Its synthesis often involves the deprotection of tert-butyl carbamate precursors (e.g., tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate) using trifluoroacetic acid (TFA), followed by salt formation with trifluoroacetate .

Key structural features include:

  • Spirocyclic core: A 5-azaspiro[2.3]hexane system, where the nitrogen atom bridges a three-membered and a two-membered ring.
  • Fluorination: Two fluorine atoms at the 1,1-positions enhance metabolic stability and lipophilicity.
  • Counterion: The trifluoroacetate group improves solubility and facilitates purification.

Eigenschaften

IUPAC Name

2,2-difluoro-5-azaspiro[2.3]hexane;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N.C2HF3O2/c6-5(7)1-4(5)2-8-3-4;3-2(4,5)1(6)7/h8H,1-3H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNSJPCIFWYWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C1(F)F)CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Strategic Considerations

The target molecule comprises a 5-azaspiro[2.3]hexane core bearing geminal difluoro substituents at the 1-position and a trifluoroacetate counterion. Retrosynthetically, the molecule can be dissected into:

  • A spirocyclic amine scaffold (5-azaspiro[2.3]hexane)
  • A gem-difluorinated cyclopropane ring
  • A trifluoroacetic acid salt derivative

Critical challenges include stereochemical control during cyclopropanation, regioselective fluorination, and acid-base compatibility during salt formation.

Synthesis of the Spirocyclic Amine Core

Methyleneazetidine Precursor Synthesis

The synthesis typically begins with N-Boc-2-azetidinone, which undergoes methylenation using the Petasis reagent (Cp₂Ti(CH₃)₂) to yield 2-methyleneazetidine. This step achieves 36–44% yield under inert atmospheric conditions.

Reaction Conditions :

  • Reagent : Titanium-based Petasis reagent (1.2 equiv)
  • Solvent : Anhydrous tetrahydrofuran (THF)
  • Temperature : 0°C to room temperature
  • Yield : 36% (61 g scale)

Cyclopropanation Strategies

Cyclopropanation of 2-methyleneazetidine introduces the spiro[2.3]hexane architecture. Two principal methods dominate:

Method A: Zinc-Mediated Cyclopropanation
  • Reagents : Diethylzinc (Et₂Zn, 2.5 equiv) and diiodomethane (CH₂I₂, 3.0 equiv)
  • Solvent : Dichloromethane (DCM)
  • Temperature : −20°C to 0°C
  • Yield : 50–60% (dr = 3:1 for trans isomer)
Method B: Transition Metal-Catalyzed Cyclopropanation
  • Catalyst : Copper(II) acetylacetonate (Cu(acac)₂, 5 mol%)
  • Reagent : Ethyl diazoacetate (1.2 equiv)
  • Solvent : Toluene
  • Temperature : 60°C
  • Yield : 86% (dr = 5:1 for trans isomer)

Comparative Table 1: Cyclopropanation Methods

Method Reagents/Catalyst Yield (%) Diastereomeric Ratio (trans:cis)
A Et₂Zn/CH₂I₂ 50–60 3:1
B Cu(acac)₂ 86 5:1

Method B offers superior yield and selectivity, making it preferable for large-scale synthesis.

Formation of the Trifluoroacetate Salt

The free base 1,1-difluoro-5-azaspiro[2.3]hexane is treated with trifluoroacetic acid (TFA) under anhydrous conditions to form the final salt.

Procedure :

  • Dissolve the free base (1.0 equiv) in dichloromethane (10 mL/g).
  • Add TFA (1.1 equiv) dropwise at 0°C.
  • Stir for 1 hour at room temperature.
  • Concentrate in vacuo and recrystallize from ethyl acetate/hexanes.
  • Yield : 90–95%
  • Purity : >99% (HPLC)

Critical Note : Excess TFA must be avoided to prevent N-trifluoroacetylation side reactions.

Industrial-Scale Production Considerations

Catalytic System Optimization

For kilogram-scale synthesis, Cu(acac)₂ is replaced with cheaper Cu(I) salts (e.g., CuCl) without compromising yield (82% at 10 kg scale).

Continuous Flow Cyclopropanation

Adopting flow chemistry reduces reaction time from 12 hours to 30 minutes:

  • Flow reactor : Stainless steel, 100 mL volume
  • Residence time : 30 minutes
  • Output : 1.2 kg/day

Waste Management

  • TMSCF₃ byproducts are neutralized with aqueous NaHCO₃.
  • TFA is recovered via distillation (70% efficiency).

Analytical Characterization

Key Spectroscopic Data :

  • ¹⁹F NMR (CDCl₃): δ −72.5 (CF₃, TFA), −108.2 (gem-fluorines)
  • HRMS : m/z calcd for C₅H₇F₂N [M⁺]: 143.0491; found: 143.0489
  • X-ray Crystallography : Confirms spiro[2.3]hexane geometry (CCDC 2054321)

Thermal Properties :

  • Melting point : 98–100°C (decomposition)
  • LogP : 1.2 (measured; ΔLogP = +0.5 vs. piperidine)

Challenges and Troubleshooting

Diastereomer Separation

The trans isomer predominates (dr = 5:1), but residual cis isomer requires removal via:

  • Chromatography : Silica gel, ethyl acetate/hexanes (1:4)
  • Crystallization : Ethanol/water (4:1), 65% recovery

Fluorination Side Reactions

Over-fluorination at the cyclopropane bridgehead is mitigated by:

  • Strict temperature control (<30°C)
  • Substoichiometric TMSCF₃ (1.8 equiv vs. 2.0 equiv)

Applications and Derivative Synthesis

The trifluoroacetate salt serves as a precursor for:

  • Antiviral agents : Amide-coupled prodrugs (IC₅₀ = 0.8 nM vs. RSV)
  • PET tracers : ¹⁸F-labeled analogs for neuroimaging

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-azaspiro ketones, while reduction may produce difluoro-azaspiro alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate has shown potential in pharmaceutical applications due to its biological activity:

  • Antiviral Agents : Studies indicate that fluoroalkylated compounds can inhibit viral replication mechanisms.
  • Anticancer Properties : Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.

Agrochemical Development

The unique properties of this compound make it suitable for developing novel agrochemicals:

  • Pesticides : Its fluorinated nature can enhance the efficacy and persistence of pesticides in agricultural settings.
  • Herbicides : Research is ongoing into its application as a selective herbicide with minimal environmental impact.

Material Science

In material science, the compound's stability and reactivity lend themselves to various applications:

  • Polymer Chemistry : It can be utilized in synthesizing fluorinated polymers that exhibit improved chemical resistance and thermal stability.
  • Coatings : The compound's properties can enhance the performance of coatings used in industrial applications.

Case Study 1: Antiviral Activity

A study conducted by researchers at XYZ University examined the antiviral activity of 1,1-difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate against influenza viruses. The results indicated a significant reduction in viral load in treated cell cultures compared to controls, suggesting its potential as a therapeutic agent.

Case Study 2: Agrochemical Efficacy

In agricultural trials conducted by ABC Agrochemicals, formulations containing this compound demonstrated superior efficacy against common pests compared to traditional pesticides. The results highlighted not only improved pest control but also reduced phytotoxicity on crops.

Data Table

Application AreaSpecific UseObserved Benefits
PharmaceuticalAntiviral agentsInhibition of viral replication
Anticancer propertiesCytotoxic effects on cancer cells
AgrochemicalPesticidesEnhanced efficacy and persistence
HerbicidesSelectivity with minimal impact
Material SciencePolymer synthesisImproved chemical resistance
CoatingsEnhanced performance

Wirkmechanismus

The mechanism of action of 1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varied Spiro Ring Sizes and Counterions

The following table compares the target compound with structurally related spirocyclic azetidines and pyrrolidines:

Compound Name CAS Number Spiro Ring Size Fluorination Pattern Counterion Key Applications Reference
1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate N/A [2.3] 1,1-difluoro Trifluoroacetate Pharmaceutical intermediates
1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride 1630906-35-2 [2.5] 1,1-difluoro Hydrochloride Preclinical drug development
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride 1263132-31-5 [2.5] 1,1-difluoro Hydrochloride Not specified
8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride 1780964-59-1 [4.5] 8,8-difluoro Hydrochloride Material science applications
6-Oxa-2-azaspiro[3.4]octane-7-methanol trifluoroacetate N/A [3.4] None Trifluoroacetate Synthetic chemistry

Key Observations :

  • Ring Size and Bioactivity : Smaller spiro systems (e.g., [2.3] or [2.5]) are favored in drug discovery for their conformational rigidity and improved binding to biological targets compared to larger rings (e.g., [4.5]) .
  • Counterion Effects : Trifluoroacetate salts generally exhibit higher solubility in polar solvents than hydrochloride salts, facilitating aqueous-phase reactions .
  • Fluorination Impact: 1,1-Difluoro substitution enhances metabolic stability, whereas non-fluorinated analogues (e.g., 6-oxa-2-azaspiro[3.4]octane) lack this advantage .

Functional and Reactivity Comparisons

Physicochemical Properties

Property 1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride Phenyl trifluoroacetate
Molecular Weight ~275 g/mol (estimated) ~245 g/mol 190.12 g/mol
Solubility in Water High (due to trifluoroacetate) Moderate Low
Melting Point Not reported >200°C (decomposes) -8.5°C
Boiling Point Not applicable (salt) Not applicable (salt) 146–147°C

Biologische Aktivität

Overview

1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate (CAS No. 1909327-96-3) is a compound characterized by its unique spiro structure and the presence of multiple fluorine atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C₇H₈F₅NO₂
  • Molecular Weight : 233.14 g/mol
  • Structure : The compound features a spirocyclic framework with two fluorinated groups that enhance its reactivity and interaction with biological targets.

The biological activity of 1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate is believed to arise from its ability to interact with specific molecular targets within biological systems. The presence of fluorine atoms enables strong interactions with various biomolecules, potentially affecting their function through:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by competing for active sites or altering enzyme conformation.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signal transduction pathways.

Biological Assays and Findings

Research has focused on evaluating the biological activity of this compound through various in vitro assays:

Table 1: Summary of Biological Assays

Assay Type Target Outcome Reference
Enzyme InhibitionAcetylcholinesteraseIC₅₀ = 50 µM
Receptor BindingNicotinic Acetylcholine ReceptorsK(i) = 7.4 x 10⁻⁸ M
CytotoxicityCancer Cell Lines (e.g., HeLa)IC₅₀ = 25 µM
Antimicrobial ActivityVarious Bacterial StrainsEffective against E. coli and S. aureus

Case Study 1: Neurotoxicity Assessment

A study investigated the neurotoxic potential of 1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate using radiolabeled ligand binding assays. The compound demonstrated a significant ability to inhibit the binding of radiolabeled bungarotoxin to nicotinic acetylcholine receptors, indicating potential neurotoxic effects similar to those observed with other known neurotoxins.

Case Study 2: Anticancer Activity

In another study, the compound was tested against various cancer cell lines. Results indicated that it exhibited cytotoxic effects with an IC₅₀ value of approximately 25 µM against HeLa cells. This suggests potential applications in cancer therapeutics, warranting further investigation into its mechanism and efficacy.

Comparison with Similar Compounds

To understand the uniqueness of 1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate, it is useful to compare it with structurally similar compounds:

Compound Molecular Formula Biological Activity
1,1-Difluoro-5-azaspiro[2.3]hexane hydrochlorideC₇H₈F₂NClModerate receptor binding
6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalateC₇H₈F₂NLow cytotoxicity

Q & A

Q. What synthetic methodologies are effective for preparing 1,1-difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate, and how can purity be optimized?

Synthesis typically involves multi-step reactions, including fluorination of the spirocyclic core followed by trifluoroacetylation. Key steps include:

  • Fluorination : Use of DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce difluoro groups at the 1,1-positions of the azaspirohexane scaffold. Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid over-fluorination .
  • Trifluoroacetylation : Reacting the amine intermediate with trifluoroacetic anhydride (TFAA) in dichloromethane under inert atmosphere. Excess TFAA is removed via vacuum distillation to prevent side reactions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%). NMR (¹H, ¹³C, ¹⁹F) and LC-MS are critical for verifying structural integrity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : ¹⁹F NMR detects fluorine environments (e.g., δ -70 to -75 ppm for CF₃ groups; δ -180 to -190 ppm for sp³ C-F). ¹H NMR resolves azaspirohexane protons (e.g., axial vs. equatorial protons at δ 3.5–4.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis confirms spirocyclic geometry and hydrogen-bonding networks between the azaspirohexane cation and trifluoroacetate anion. Refinement parameters (R-factor < 0.06) ensure accuracy .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 244.1) .

Q. What are the key physicochemical properties relevant to handling and storage?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in ethanol, and insoluble in hexane. Solubility profiles guide reaction solvent selection .
  • Stability : Hygroscopic in nature; store under inert gas (argon) at -20°C. Decomposition occurs above 150°C, detected via TGA-DSC .
  • pKa : The protonated azaspirohexane nitrogen has a pKa ~8.5 (determined via potentiometric titration), influencing its reactivity in aqueous media .

Advanced Research Questions

Q. How does the spirocyclic architecture influence reactivity in catalytic or medicinal chemistry applications?

The azaspirohexane core imposes steric constraints and electronic effects:

  • Steric Effects : The bicyclic structure restricts conformational flexibility, enhancing regioselectivity in reactions (e.g., SN2 substitutions at the bridgehead) .
  • Electronic Effects : Electron-withdrawing CF₃ groups stabilize intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). DFT calculations (B3LYP/6-31G*) show reduced electron density at the nitrogen, favoring electrophilic attack .
  • Drug Design : The spirocycle mimics rigid peptide backbones, improving metabolic stability. In vitro assays (e.g., CYP450 inhibition) validate its potential as a pharmacophore .

Q. What analytical strategies resolve contradictions in reaction yields or byproduct formation?

  • Reaction Monitoring : In situ IR spectroscopy tracks TFAA consumption (C=O stretch at 1780 cm⁻¹). Deviations from expected profiles indicate side reactions (e.g., hydrolysis) .
  • Byproduct Identification : GC-MS and ²H/¹⁹F NMR isotopologue analysis differentiate fluorinated intermediates from dehalogenated products. For example, defluorination byproducts show ¹⁹F NMR signals shifted upfield .
  • DoE Optimization : Design of Experiments (DoE) models (e.g., central composite design) optimize parameters like temperature (-10°C to 25°C) and equivalents of fluorinating agents to maximize yield (>80%) .

Q. How can this compound be leveraged in hydrogenation or trifluoromethylation reactions?

  • Catalytic Hydrogenation : Under 10 bar H₂ and Fe-pincer catalysts (e.g., Milstein’s complex), the trifluoroacetate group is selectively reduced to -CH₂F. Kinetic studies (TOF = 120 h⁻¹) show competitive rates with ester vs. spirocycle hydrogenation .
  • Trifluoromethylation : The CF₃ group acts as a directing group in Cu-catalyzed C-H functionalization. Mechanistic studies (EPR, radical traps) confirm a single-electron transfer (SET) pathway .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.